Cas no 131379-40-3 (2-(ethoxycarbonyl)phenylzinc bromide)

2-(Ethoxycarbonyl)phenylzinc bromide is an organozinc reagent commonly employed in cross-coupling reactions, such as Negishi couplings, due to its moderate reactivity and functional group tolerance. The ethoxycarbonyl group enhances stability while allowing further derivatization, making it useful in synthetic organic chemistry. This reagent is typically prepared in situ or handled under inert conditions to prevent decomposition. Its compatibility with various electrophiles, including aryl and vinyl halides, enables efficient carbon-carbon bond formation. The bromide counterion facilitates transmetallation steps in catalytic cycles. Suitable for use in both academic and industrial settings, it offers a balance of reactivity and selectivity for constructing complex molecular architectures. Storage under anhydrous conditions is recommended to maintain stability.
2-(ethoxycarbonyl)phenylzinc bromide structure
131379-40-3 structure
Product Name:2-(ethoxycarbonyl)phenylzinc bromide
CAS No:131379-40-3
MF:C9H9BrO2Zn
MW:294.479558706284
MDL:MFCD01863743
CID:898602
PubChem ID:24874139
Update Time:2025-05-24

2-(ethoxycarbonyl)phenylzinc bromide Chemical and Physical Properties

Names and Identifiers

    • 2-(ethoxycarbonyl)phenylzinc bromide
    • 2-ETHOXYCARBONYLPHENYLZINC BROMIDE,
    • 2-(ethoxycarbonyl)phenylzinc bromide solution
    • 2-(Ethoxycarbonyl)phenylzinc bromide solution 0.5 in THF
    • 2-(Ethoxycarbonyl)phenylzinc broMide,0.5M in THF,packaged under Argon in resealable CheMSeal^t bottles
    • 2-(Ethoxycarbonyl)phenylzinc bromide solution 0.5M in THF
    • 2-(ETHOXYCARBONYL)PHENYLZINC BROMIDE, 0. 5M SOLUTION IN TETRAHYDROFURAN
    • 2-(Ethoxycarbonyl)phenylzinc broMide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles
    • 131379-40-3
    • 2-(Ethoxycarbonyl)phenylzinc bromide, 0.50 M in THF
    • 2-Ethoxycarbonylphenylzinc bromide 0.5 M in Tetrahydrofuran
    • (2-(ethoxycarbonyl)phenyl)zinc(II) bromide
    • bromozinc(1+);ethyl benzoate
    • 2-(Ethoxycarbonyl)phenylzinc bromide, 0.5M in THF
    • AKOS016018069
    • MFCD01863743
    • MDL: MFCD01863743
    • Inchi: 1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-6H,2H2,1H3;1H;/q-1;;+2/p-1
    • InChI Key: LRSRESIMIGVTLH-UHFFFAOYSA-M
    • SMILES: Br[Zn+].O(CC)C(C1C=CC=C[C-]=1)=O

Computed Properties

  • Exact Mass: 291.90800
  • Monoisotopic Mass: 291.90773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 0.992 g/mL at 25 °C
  • Flash Point: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
  • PSA: 26.30000
  • LogP: 2.50660
  • Color/Form: 0.5 M in THF

2-(ethoxycarbonyl)phenylzinc bromide Security Information

2-(ethoxycarbonyl)phenylzinc bromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
520470-50ML
2-(ethoxycarbonyl)phenylzinc bromide
131379-40-3
50ml
¥1693.26 2023-12-05
Fluorochem
213823-50ml
2-Ethoxycarbonylphenylzinc bromide 0.5 M in Tetrahydrofuran
131379-40-3
50ml
£377.00 2022-03-01
Fluorochem
213823-100ml
2-Ethoxycarbonylphenylzinc bromide 0.5 M in Tetrahydrofuran
131379-40-3
100ml
£665.00 2022-03-01
abcr
AB356159-50 ml
2-(Ethoxycarbonyl)phenylzinc bromide, 0.5M in THF; .
131379-40-3
50 ml
€643.60 2024-04-19
abcr
AB356159-100 ml
2-(Ethoxycarbonyl)phenylzinc bromide, 0.5M in THF; .
131379-40-3
100 ml
€1095.80 2024-04-19
A2B Chem LLC
AA41334-50ml
Zinc, bromo[2-(ethoxycarbonyl-κO)phenyl-κC]-
131379-40-3
50ml
$427.00 2024-04-20
A2B Chem LLC
AA41334-100ml
Zinc, bromo[2-(ethoxycarbonyl-κO)phenyl-κC]-
131379-40-3
100ml
$719.00 2024-04-20
abcr
AB356159-50ml
2-(Ethoxycarbonyl)phenylzinc bromide, 0.5M in THF; .
131379-40-3
50ml
€620.70 2025-04-21
abcr
AB356159-100ml
2-(Ethoxycarbonyl)phenylzinc bromide, 0.5M in THF; .
131379-40-3
100ml
€1037.00 2025-04-21

2-(ethoxycarbonyl)phenylzinc bromide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:131379-40-3)2-(ethoxycarbonyl)phenylzinc bromide
Order Number:A1127495
Stock Status:in Stock
Quantity:100ml/50ml
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:19
Price ($):649.0/381.0
Email:sales@amadischem.com

2-(ethoxycarbonyl)phenylzinc bromide Related Literature

Additional information on 2-(ethoxycarbonyl)phenylzinc bromide

Recent Advances in the Application of 2-(Ethoxycarbonyl)phenylzinc Bromide (CAS: 131379-40-3) in Chemical Biology and Pharmaceutical Research

The compound 2-(ethoxycarbonyl)phenylzinc bromide (CAS: 131379-40-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in organic synthesis and drug development. This organozinc reagent serves as a critical intermediate in the construction of complex molecular architectures, particularly in the synthesis of bioactive molecules and pharmaceutical agents. Recent studies have highlighted its utility in cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds under mild conditions, which is pivotal for the development of novel therapeutic compounds.

One of the most notable advancements involves the use of 2-(ethoxycarbonyl)phenylzinc bromide in Negishi coupling reactions, where it has demonstrated exceptional reactivity and selectivity. Researchers have successfully employed this reagent in the synthesis of aryl- and heteroaryl-substituted compounds, which are foundational structures in many FDA-approved drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry showcased its application in the synthesis of a new class of kinase inhibitors, exhibiting potent activity against cancer cell lines. The study emphasized the reagent's role in streamlining the synthetic pathway, reducing the number of steps required to achieve the target molecules.

In addition to its synthetic utility, 2-(ethoxycarbonyl)phenylzinc bromide has been explored for its potential in bioconjugation strategies. A recent report in ACS Chemical Biology detailed its use in the site-specific modification of proteins, enabling the attachment of fluorophores and other functional groups to biomolecules. This approach has opened new avenues for the development of targeted therapeutics and diagnostic tools, particularly in the realm of precision medicine. The reagent's compatibility with aqueous environments and its ability to react selectively with cysteine residues make it a promising candidate for such applications.

Furthermore, the stability and handling of 2-(ethoxycarbonyl)phenylzinc bromide have been subjects of optimization in recent research. Innovations in its preparation and storage, such as the use of anhydrous solvents and inert atmospheres, have significantly improved its shelf life and reproducibility in laboratory settings. These advancements have been documented in a 2024 publication in Organic Process Research & Development, which also provided guidelines for scaling up its production to meet industrial demands. The study underscored the importance of these improvements in facilitating the reagent's broader adoption in pharmaceutical manufacturing.

Looking ahead, the potential of 2-(ethoxycarbonyl)phenylzinc bromide extends beyond its current applications. Ongoing research is investigating its use in the synthesis of chiral compounds, leveraging its reactivity in asymmetric catalysis. Preliminary results, as reported in Angewandte Chemie, suggest that this reagent could play a pivotal role in the enantioselective synthesis of complex natural products and drug candidates. Such developments hold promise for addressing unmet medical needs, particularly in the treatment of neurodegenerative diseases and infectious diseases.

In conclusion, 2-(ethoxycarbonyl)phenylzinc bromide (CAS: 131379-40-3) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility in organic synthesis, coupled with recent advancements in its application and handling, positions it as a key reagent in the development of next-generation therapeutics. As research in this area progresses, it is anticipated that further innovations will emerge, solidifying its role in the advancement of drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:131379-40-3)2-(ethoxycarbonyl)phenylzinc bromide
A1127495
Purity:99%/99%
Quantity:100ml/50ml
Price ($):649.0/381.0
Email